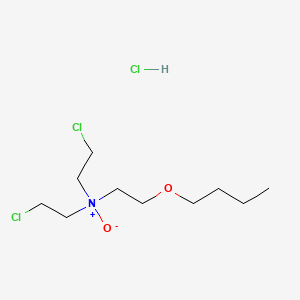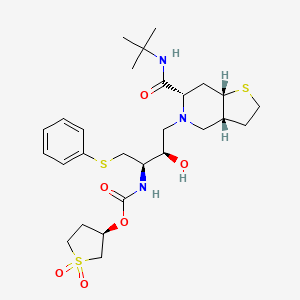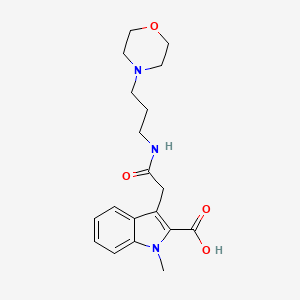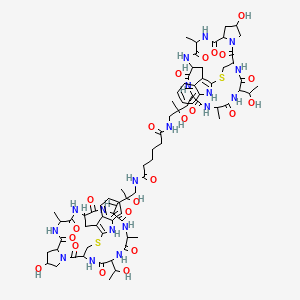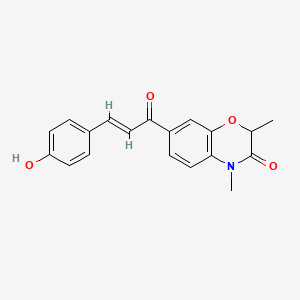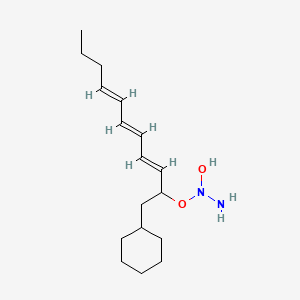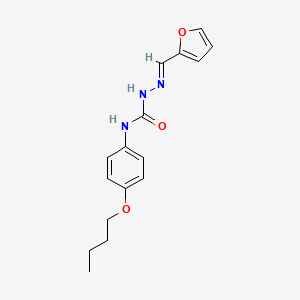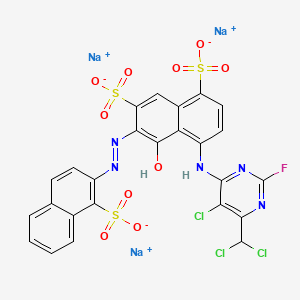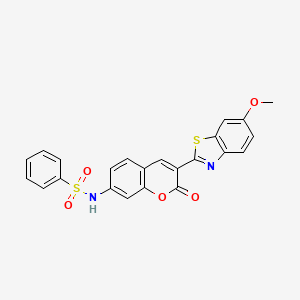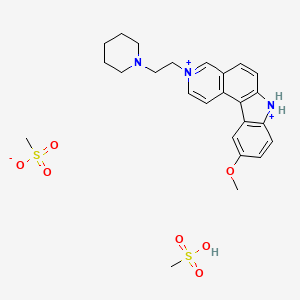
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate is a complex organic compound that belongs to the class of pyridocarbazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate typically involves multi-step organic reactions. The starting materials often include a pyridocarbazole core, which is then functionalized with methoxy and piperidinyl groups through a series of substitution and addition reactions. Common reagents used in these reactions include methanesulfonic acid, piperidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridocarbazoles with different functional groups, such as:
- 10-Hydroxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate
- 10-Methoxy-2-(2-(1-morpholinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate
Uniqueness
The uniqueness of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate lies in its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
110186-17-9 |
|---|---|
Fórmula molecular |
C25H34N3O7S2+ |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
methanesulfonate;methanesulfonic acid;10-methoxy-3-(2-piperidin-1-ylethyl)-7H-pyrido[3,4-c]carbazole-3,7-diium |
InChI |
InChI=1S/C23H25N3O.2CH4O3S/c1-27-18-6-8-21-20(15-18)23-19-9-12-26(14-13-25-10-3-2-4-11-25)16-17(19)5-7-22(23)24-21;2*1-5(2,3)4/h5-9,12,15-16H,2-4,10-11,13-14H2,1H3;2*1H3,(H,2,3,4)/p+1 |
Clave InChI |
JDOKYYPVWQTIBQ-UHFFFAOYSA-O |
SMILES canónico |
COC1=CC2=C(C=C1)[NH2+]C3=C2C4=C(C=C3)C=[N+](C=C4)CCN5CCCCC5.CS(=O)(=O)O.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


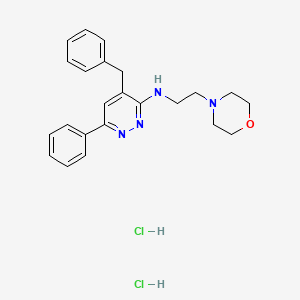
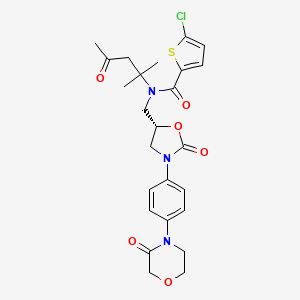
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)

